molecular formula C18H15O3P<br>(C6H5O)3P<br>C18H15O3P B1681583 Triphenyl phosphite CAS No. 101-02-0

Triphenyl phosphite

Cat. No.: B1681583
CAS No.: 101-02-0
M. Wt: 310.3 g/mol
InChI Key: HVLLSGMXQDNUAL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Triphenyl phosphite (TPPi), with the chemical formula $ \text{P(OC}6\text{H}5\text{)}_3 $, is a colorless to slightly yellow liquid with a molecular weight of 310.28 g/mol. It exhibits a density of 1.184 g/cm³, a melting point of 22–24°C, and a boiling point of 360°C . Its structure includes three phenyl groups bonded to a central phosphorus atom via oxygen, creating a flexible molecular geometry with six torsion angles . TPPi is hydrolytically unstable in the presence of moisture, decomposing into free phenol and phosphorous acid derivatives .

Applications
TPPi is widely used as:

  • An antioxidant stabilizer in polymers (e.g., PVC, polyesters) to prevent thermal degradation .
  • A flame retardant additive in epoxy resins and polyurea .
  • A reagent in organic synthesis, such as the Sandmeyer phosphorylation reaction and synthesis of phosphorus ylides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenyl phosphite is typically synthesized by reacting phenol with phosphorus trichloride in the presence of a suitable base. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{HOC}_6\text{H}_5 \rightarrow \text{P(OC}_6\text{H}_5)_3 + 3 \text{HCl} ] The base neutralizes the hydrochloric acid formed during the reaction, ensuring the process is efficient and scalable .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and minimal by-products. Continuous flow methods have been developed to enhance efficiency, allowing for kilogram-scale production. These methods employ various bases such as sodium, triethylamine, pyridine, and benzothiazole to achieve satisfactory yields .

Chemical Reactions Analysis

Types of Reactions: Triphenyl phosphite undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to triphenyl phosphate.

    Reduction: It serves as a reducing agent in certain organic reactions.

    Substitution: It can react with alkyl halides to form alkyl phosphites.

Common Reagents and Conditions:

Major Products:

    Oxidation: Triphenyl phosphate.

    Reduction: Various reduced phosphorus compounds.

    Substitution: Alkyl phosphites

Scientific Research Applications

Industrial Applications

Stabilizer and Antioxidant

Triphenyl phosphite serves as an oxidation inhibitor and stabilizer in the manufacture of polymers and plastics. It is particularly effective in enhancing the performance of materials such as polyvinyl chloride, polypropylene, and polystyrene. Its role as an auxiliary antioxidant helps improve the longevity and clarity of these materials by preventing oxidative degradation during processing at high temperatures (over 150°C) .

Table 1: Industrial Uses of this compound

IndustryApplication Description
PlasticsStabilizer for polyvinyl chloride and other polymers
CoatingsImproves color stability and prevents oxidation
AdhesivesUsed in polyurethane hot melt adhesives
PharmaceuticalsIntermediate in the synthesis of various drugs
RubberEnhances properties of synthetic rubber

Scientific Research Applications

Synthesis of Organophosphorus Compounds

Recent studies have highlighted the use of this compound in synthesizing novel organophosphorus compounds. For instance, it has been employed in one-pot reactions involving 2-oxoindoline-3-ylidene derivatives to create functionalized compounds with significant biological activities, including anti-cancer and anti-inflammatory properties . This application underscores its role in developing new pharmaceuticals.

Neurotoxicity Studies

This compound has been investigated for its neurotoxic effects in animal models. A study compared its effects to those of diisopropylphosphorofluoridate, revealing distinct patterns of neurodegeneration across various brain regions. Clinical signs such as ataxia and flaccid paresis were observed following administration, indicating that this compound induces a unique form of neurotoxicity that differs from other organophosphorus compounds .

Case Studies

Case Study: Endocrine Disruption Potential

A systematic review framework was applied to assess this compound's potential as an endocrine disruptor. The review included 66 studies encompassing in vivo, in vitro, and epidemiological data. Findings suggested that this compound could disrupt metabolic processes and reproductive functions, highlighting the need for further research into its safety profile .

Case Study: Polymer Stabilization

In a practical application within the polymer industry, this compound was utilized to stabilize unsaturated polyester resins during manufacturing. The compound effectively prevented color formation due to oxidation, resulting in higher quality resins with improved clarity. This case illustrates how this compound can enhance product performance while maintaining aesthetic qualities .

Mechanism of Action

Triphenyl phosphite exerts its effects primarily through its antioxidant properties. It decomposes hydroperoxides, preventing the degradation of polymers. The mechanism involves the formation of phosphoranyl radicals, which react with hydroperoxides to form stable products, thereby terminating radical chain reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphorus Compounds

Triphenyl Phosphate (TPP)

  • Structure and Oxidation State : TPP ($ \text{OP(OC}6\text{H}5\text{)}_3 $) contains phosphorus in the +5 oxidation state, compared to TPPi’s +3 state.
  • Flame Retardancy : TPP acts as a gas-phase flame retardant by releasing phosphorus radicals that scavenge combustion radicals. In contrast, TPPi’s condensed-phase activity dominates, forming char layers to inhibit heat transfer .
  • Thermal Stability : TPP has a higher decomposition temperature (~300°C) than TPPi (~200°C), making TPP more suitable for high-temperature applications .

Triphenylphosphine Oxide (TPPO)

  • Structure : TPPO ($ \text{Ph}_3\text{PO} $) features a phosphorus-oxygen double bond.
  • Reactivity: TPPO is chemically inert compared to TPPi, which readily participates in phosphorylation and esterification reactions.

Triethyl Phosphite (TEPi)

  • Substituent Effects : TEPi ($ \text{P(OCH}2\text{CH}3\text{)}_3 $) has smaller ethyl groups, increasing its hydrolytic sensitivity compared to TPPi’s bulky phenyl substituents.
  • Synthetic Utility : In the Sandmeyer reaction, TPPi achieved a 78% yield in aryl phosphonate synthesis, outperforming TEPi (25–30%) due to steric and electronic advantages of phenyl groups .

Thermal and Physical Properties Relative to Analogues

Thermal Conductivity

TPPi exhibits complex phase behavior, including stable/metastable crystalline phases and amorphous states. Its thermal conductivity ($ \kappa $) varies with phase:

  • Crystalline Phases: $ \kappa = A/T + B $, where $ A/T $ represents phonon contributions and $ B $ is diffuson-mediated heat transfer .
  • Amorphous States : $ \kappa $ follows an Arrhenius model ($ \kappa(T, P) = \kappa_0(P) \exp(-E/T) $) due to diffuson-dominated conduction .

Comparison with Other Phosphites :

  • Triisodecyl Phosphite : Larger alkyl chains reduce thermal conductivity due to increased molecular disorder.
  • Tris(4-octylphenyl) Phosphite : Bulky substituents enhance amorphous phase stability but lower $ \kappa $ compared to TPPi .

Reactivity and Stability

Hydrolysis Resistance

  • TPPi hydrolyzes to phenol and phosphite acids under humid conditions, limiting its use in aqueous environments.
  • Inorganic Analogues: PBaz$3$ (inorganic triphenylphosphine) reacts violently with water to release PH$3$, unlike TPPi .

Catalytic Activity

  • Polymerization Inhibition : TPPi deactivates molybdenum carbonyl complexes in free-radical polymerization, acting as an inhibitor similar to CO .
  • Esterification Promotion : In poly(hexylene 2,5-furandicarboxylate) (PHF) synthesis, TPPi enhances intrinsic viscosity (0.23 → 0.78 dL/g) and tensile strength (450 → 479 MPa) by promoting polycondensation .

Flame Retardancy

  • Mechanism : TPPi operates in the condensed phase, forming protective char layers. In contrast, triphenyl phosphate (TPP) primarily functions in the gas phase .
  • Performance : At 1.5 wt.% phosphorus loading, TPPi shows comparable flame-retardant efficiency to TPP but with reduced smoke emission .

Mechanical Property Enhancement

  • PHF Polymers : Adding 0.05 mmol TPPi increases Young’s modulus (E) by 6% and tensile strength (σ$\text{m}$) by 7%, though elongation at break (ε$\text{b}$) slightly decreases .
  • PLA/PBS Blends : TPPi improves melt flow rate and reduces discoloration by suppressing oxidation .

Biological Activity

Triphenyl phosphite (TPP) is an organophosphorus compound that has garnered attention for its biological activity, particularly in relation to its role as a potential endocrine disruptor and its effects on cellular mechanisms. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of TPP, including its mechanisms of action, case studies, and relevant research findings.

This compound is primarily known for its use as a plasticizer and flame retardant, but it also exhibits significant biological activity. Its structural formula is represented as C6H5O3P\text{C}_6\text{H}_5\text{O}_3\text{P}, indicating the presence of phenyl groups that contribute to its chemical behavior.

Endocrine Disruption

Recent studies have identified TPP as a potential endocrine disruptor. A systematic review involving 66 studies indicated that TPP affects metabolic pathways and reproductive functions, which aligns with the World Health Organization's definition of endocrine disruptors . The compound's ability to modulate peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathways is particularly notable, as PPARγ is crucial for adipocyte differentiation and function .

In Vitro and In Vivo Studies

  • Adipogenic Effects : Research utilizing 3T3-L1 preadipocytes demonstrated that TPP promotes adipogenesis through PPARγ activation. Unlike classical agonists such as rosiglitazone, TPP does not protect PPARγ from phosphorylation at Ser273, leading to distinct proteomic changes that favor white adipocyte formation over brown adipogenesis .
  • Toxicological Assessments : A comprehensive toxicological assessment revealed that TPP has a relatively high oral LD50 (>20,000 mg/kg in guinea pigs) and low dermal toxicity (LD50 >10,000 mg/kg in rabbits) but can inhibit cholinesterase activity at higher doses . These findings suggest that while TPP is not acutely toxic, it may have long-term effects on metabolic health.
  • Dermal Absorption Studies : In a study assessing dermal absorption using human skin models, TPP was found to accumulate in the upper layers of the skin with minimal systemic absorption. This raises concerns about prolonged exposure through consumer products containing TPP .

Table: Summary of Toxicological Findings

Study TypeOrganism/ModelKey Findings
Acute ToxicityGuinea pigsOral LD50 > 20,000 mg/kg
Dermal ToxicityRabbitsDermal LD50 > 10,000 mg/kg
Inhibition of CholinesteraseMiceDose-dependent inhibition observed at high doses
Adipogenic Activity3T3-L1 CellsPromotes differentiation into white adipocytes via PPARγ
Dermal AbsorptionHuman Skin ModelAccumulates in skin; minimal systemic absorption

Environmental Impact

TPP has also been studied for its environmental persistence and bioaccumulation potential. Research indicates that TPP undergoes hydrolysis under alkaline conditions but shows moderate bioaccumulation in aquatic organisms with bioconcentration factors ranging from 110 to 144 . This raises concerns regarding its impact on ecosystems, particularly in aquatic environments where it may accumulate through the food chain.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for producing Triphenyl phosphite, and how are reaction conditions optimized?

this compound is synthesized via ester exchange reactions using phenol and phosphorus oxychloride or trichloride as raw materials. A solvent-free, one-step ester exchange method with organic tin catalysts achieves yields >98% while maintaining low reaction temperatures. Key parameters include controlling moisture (to prevent hydrolysis) and optimizing catalyst concentration to minimize side reactions . Characterization involves elemental analysis and infrared (IR) spectroscopy to confirm molecular structure and purity .

Q. How is this compound characterized structurally, and what techniques resolve its amorphous phases?

Multidimensional solid-state NMR spectroscopy (e.g., ³¹P spin-diffusion exchange) and X-ray diffraction are critical for analyzing amorphous phases. These techniques reveal molecular arrangements at local and intermediate scales, distinguishing between supercooled liquid and amorphous solid states. For example, annealing at 210–230 K induces phase transitions detectable via NMR relaxation dynamics .

Q. What are the primary applications of this compound in polymer science?

As an auxiliary antioxidant and plasticizer, this compound stabilizes polyolefins, polyesters (e.g., PLA), ABS resins, and epoxy systems. It scavenges free radicals and peroxides during polymer processing, delaying thermal degradation. Its compatibility with ferric chloride (FeCl₃) enhances PLA degradation rates by 10-fold, enabling tunable material lifetimes .

Advanced Research Questions

Q. How can researchers address contradictions in toxicity data between this compound and structurally similar organophosphates?

Discrepancies arise from differences in metabolic pathways and bioavailability. For instance, this compound exhibits lower neurotoxicity in humans compared to tri-ortho-cresyl phosphate, as evidenced by absent cholinergic symptoms in exposed workers despite mild cholinesterase inhibition . Researchers should conduct comparative in vitro assays (e.g., hepatic microsomal metabolism studies) and leverage class-based toxicological extrapolation frameworks, as outlined in ATSDR guidance .

Q. What experimental designs are optimal for studying this compound’s role in polymer degradation kinetics?

Melt blending this compound with FeCl₃ and PLA allows real-time monitoring of degradation via UV-vis spectroscopy and gel permeation chromatography (GPC). Key variables include FeCl₃ concentration (0.5–2.0 wt%) and annealing temperatures (150–200°C). Degradation rates correlate with ester bond cleavage, quantified by molecular weight reduction and lactide monomer formation .

Q. How do moisture and temperature affect this compound’s stability during storage and application?

Hydrolysis under humid conditions generates free phenol, compromising its efficacy. Accelerated aging studies (40°C/75% RH) combined with HPLC analysis quantify hydrolysis rates. Stabilization strategies include anhydrous storage (<0.1% moisture) and co-additives (e.g., desiccants) to prolong shelf life .

Q. What advanced NMR techniques elucidate this compound’s interaction with polymer matrices?

³¹P-¹H heteronuclear correlation (HETCOR) NMR maps hydrogen bonding between this compound and polymer chains. Spin-diffusion experiments reveal spatial proximities (<1 nm), confirming its role as a reactive compatibilizer in PLA/poly(butylene succinate) blends .

Q. Methodological Considerations

  • Toxicity Studies : Use MEDITEXT® acute exposure guidelines and HAZARDTEXT™ protocols for neurotoxicity assessments. Prioritize in vitro models (e.g., SH-SY5Y cells) to minimize ethical concerns .
  • Polymer Degradation : Combine rheometry (melt flow index) with thermogravimetric analysis (TGA) to assess thermal stability. Reference NIST Chemistry WebBook for thermodynamic data (e.g., enthalpy of decomposition) .

Properties

IUPAC Name

triphenyl phosphite
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InChI

InChI=1S/C18H15O3P/c1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H
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InChI Key

HVLLSGMXQDNUAL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3
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Molecular Formula

C18H15O3P, Array
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DSSTOX Substance ID

DTXSID0026252
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Molecular Weight

310.3 g/mol
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Physical Description

Triphenyl phosphite is a clear, pale yellow liquid with a clean, pleasant odor. (NTP, 1992), Liquid; NKRA, Colorless to pale yellow solid or oily liquid; mp = 22-25 deg C; [ICSC] Pleasant odor; [HSDB] Off-white or yellow low melting solid; mp = 22-24 deg C; [MSDSonline], COLOURLESS-TO-PALE YELLOW SOLID OR OILY LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

680 °F at 760 mmHg (NTP, 1992), 360 °C
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Flash Point

425 °F (NTP, 1992), 425 °F (218 °C) (OPEN CUP), 218 °C o.c.
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Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992), Insoluble in water. Very soluble in ethanol, organic solvents., Solubility in water: none
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Density

1.1844 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1842 @ 20 °C, Relative density (water = 1): 1.18
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Vapor Density

>1 (air = 1)
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Color/Form

Water-white to pale yellow solid or oily liquid

CAS No.

101-02-0
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Record name Triphenyl phosphite
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Record name TRIPHENYL PHOSPHITE
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Record name TRIPHENYL PHOSPHITE
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Record name TRIPHENYL PHOSPHITE
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Melting Point

72 to 75 °F (NTP, 1992), 25 °C, 22-25 °C
Record name TRIPHENYL PHOSPHITE
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Record name TRIPHENYL PHOSPHITE
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

diphenyl alkyl phosphites; phenyl dialkyl phosphites; tris(nonylphenyl) phosphite [WESTON 399, available from GE Specialty Chemicals]; tris(2,4-di-tert-butylphenyl) phosphite [IRGAFOS 168, available from Ciba Specialty Chemicals Corp.]; and bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphite [IRGAFOS 38, available from Ciba Specialty Chemicals Corp.]; and 2,2′,2″-nitrilo[triethyltris(3,3′5,5′-tetra-tert-butyl-1,1′-biphenyl-2,2′-diyl) phosphite [IRGAFOS 12, available from Ciba Specialty Chemicals Corp.].
[Compound]
Name
diphenyl alkyl phosphites
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phenyl dialkyl phosphites
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Five
[Compound]
Name
triethyltris(3,3′5,5′-tetra-tert-butyl-1,1′-biphenyl-2,2′-diyl) phosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of the addition compound of chlorine and triphenyl phosphite is prepared by adding a solution of triphenyl phosphite (1.55 g) in methylene chloride (5 cc), in the course of 15 minutes, to a 10% strength (weight/volume) solution of chlorine in methylene chloride (4 cc), cooled to -5° C. This solution is added in the course of 90 minutes, at -10° C., to a solution of 2-benzhydryloxycarbonyl-7-t-butoxycarbonylamino-8-oxo-3-(2-oxoethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene (product 11 g) (2.4 g) and pyridine (0.4 cc) in methylene chloride (15 cc). The reaction mixture is washed with distilled water (20 cc), a saturated solution of sodium bicarbonate (20 cc) and distilled water (2×20 cc) and then dried over magnesium sulphate and concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 30° C. This yields an equimolecular mixture (4.6 g) of 2-benzhydryloxycarbonyl-7-t-butoxycarbonylamino-3-(2,2-dichloroethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene (product 11h) and triphenyl phosphate. This mixture can be used for the remainder of the synthesis, without additional purification, by redissolving it in dry methylene chloride (15 cc) and by adding a solution of 85% pure metachloroperbenzoic acid (1.22 g) in methylene chloride (30 cc), in the course of 20 minutes, to the above solution, cooled to -10° C. The insoluble material is removed by filtration and the filtrate is washed with a saturated solution of sodium bicarbonate (2×25 cc) and a saturated solution of sodium chloride (2×25 cc) and then dried over magnesium sulphate. The residue obtained after the solvent has been evaporated off under reduced pressure (30 mm Hg; 4 kPa) at 35° C. is chromatographed on a column of silica (0.04-0.06) (diameter of the column: 2 cm; height: 30 cm), elution being carried out with a mixture of cyclohexane and ethyl acetate (60/40 by volume) under 50 kPa, and 30 cc fractions being collected. Fractions 6 to 12 are combined and concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 40° C. This yields a hard yellow foam (1.3 g) mainly consisting of product (11f).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
2-benzhydryloxycarbonyl-7-t-butoxycarbonylamino-8-oxo-3-(2-oxoethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene
Quantity
11 g
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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